molecular formula C12H14 B14623966 4,5-Diethylideneocta-2,6-diyne CAS No. 58873-38-4

4,5-Diethylideneocta-2,6-diyne

Cat. No.: B14623966
CAS No.: 58873-38-4
M. Wt: 158.24 g/mol
InChI Key: DLCOALBJQHQANI-UHFFFAOYSA-N
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Description

4,5-Diethylideneocta-2,6-diyne is an unsaturated hydrocarbon featuring two conjugated triple bonds (at positions 2 and 6) and two ethylidene groups (CH₂=CH– substituents) at positions 4 and 5 on an eight-carbon chain. This structure confers unique electronic and steric properties, making it a compound of interest in organic synthesis, particularly for cycloaddition reactions and catalytic transformations. Its extended conjugation system and electron-rich triple bonds may enhance reactivity in cross-coupling or cyclization processes, though direct experimental data on this compound remains sparse in the literature.

Properties

CAS No.

58873-38-4

Molecular Formula

C12H14

Molecular Weight

158.24 g/mol

IUPAC Name

4,5-di(ethylidene)octa-2,6-diyne

InChI

InChI=1S/C12H14/c1-5-9-11(7-3)12(8-4)10-6-2/h7-8H,1-4H3

InChI Key

DLCOALBJQHQANI-UHFFFAOYSA-N

Canonical SMILES

CC=C(C#CC)C(=CC)C#CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Diethylideneocta-2,6-diyne typically involves the use of alkyne metathesis reactions. One common method is the ring-closing metathesis (RCM) protocol, which utilizes ruthenium-based metathesis catalysts . This method is efficient in forming the unsaturated cyclic system required for the compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4,5-Diethylideneocta-2,6-diyne undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen halides, halogens, and various metal catalysts. The reaction conditions often involve controlled temperatures and pressures to ensure selective product formation.

Major Products Formed

The major products formed from these reactions include enynes, dienes, allenes, polymers, and cyclic compounds .

Scientific Research Applications

4,5-Diethylideneocta-2,6-diyne has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and material science.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential as a pharmacologically active compound.

    Industry: It is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4,5-Diethylideneocta-2,6-diyne involves its interaction with molecular targets through its conjugated double and triple bonds. These interactions can lead to various chemical transformations, including electrophilic and nucleophilic attacks . The pathways involved often depend on the specific reaction conditions and the presence of catalysts.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights structural differences between 4,5-Diethylideneocta-2,6-diyne , oct-2-en-4,6-diyne (CAS 22644-47-9), and hepta-1,6-diyne (from ):

Property This compound oct-2-en-4,6-diyne hepta-1,6-diyne
Molecular Formula C₁₂H₁₄ (hypothesized) C₈H₈ C₇H₈
Unsaturation 2 triple bonds, 2 double bonds 1 double bond, 2 triple bonds 2 triple bonds
Key Features Ethylidene groups at C4/C5 Double bond at C2 Linear terminal diyne
CAS Number Not reported 22644-47-9 Not explicitly provided

Reactivity in Catalytic Reactions

  • Hepta-1,6-diyne : Reacts with diphenyliodonium triflate in palladium-catalyzed bisthiolation to yield 79% product (). Terminal alkynes in this system show high regioselectivity, influenced by anion type (e.g., OTs⁻, BF₄⁻) .
  • The internal triple bonds (vs. terminal in hepta-1,6-diyne) may also limit accessibility for catalytic intermediates .
  • oct-2-en-4,6-diyne: No direct reactivity data is provided, but its conjugated ene-diyne system may enable cyclization or polymerization under specific conditions, contrasting with the ethylidene-substituted compound’s stability .

Stability and Electronic Effects

  • The ethylidene groups in This compound introduce electron-donating effects, which could stabilize transition states in electrocyclic reactions but destabilize electrophilic intermediates in cross-coupling. This contrasts with hepta-1,6-diyne , where terminal alkynes facilitate oxidative coordination with palladium (, Scheme 26) .
  • oct-2-en-4,6-diyne ’s conjugated system may exhibit resonance stabilization, whereas the target compound’s isolated triple bonds and ethylidene groups could lead to localized reactivity.

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